molecular formula C28H39N3O8 B1672101 17-Aminogeldanamicina CAS No. 64202-81-9

17-Aminogeldanamicina

Número de catálogo: B1672101
Número CAS: 64202-81-9
Peso molecular: 545.6 g/mol
Clave InChI: XYFFWTYOFPSZRM-TWNAANEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

The compound (19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate is a complex chemical structure with significant potential applications in various fields, particularly in pharmaceuticals and biochemistry. This article explores its applications based on current research findings and documented case studies.

Anticancer Activity

  • Mechanism of Action : The compound acts primarily by binding to Hsp90, leading to the degradation of client proteins that are crucial for cancer cell survival. This mechanism has been shown to be effective against various cancer types, including breast cancer and leukemia .
  • Case Studies :
    • In a study involving breast cancer cell lines, the compound exhibited significantly higher cytotoxicity compared to traditional geldanamycin derivatives. The results indicated an improved therapeutic index due to lower hepatotoxicity .
    • Another investigation demonstrated that the compound effectively reduced tumor growth in xenograft models of prostate cancer, suggesting its potential for clinical application in oncology .

Neuroprotective Properties

Research has indicated that this compound may also possess neuroprotective effects. By modulating stress response pathways, it could potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism : The compound's ability to enhance cellular resilience against stressors is attributed to its interaction with Hsp90, which plays a critical role in protein folding and degradation .
  • Case Studies :
    • Experimental models showed that treatment with the compound led to reduced neuronal apoptosis under oxidative stress conditions. This suggests potential applications in neuroprotection and therapy for neurodegenerative disorders .

Antimicrobial Activity

Emerging studies have suggested that the compound exhibits antimicrobial properties against various pathogens.

  • Mechanism : Its mechanism may involve disrupting bacterial protein synthesis or function through Hsp90 inhibition.
  • Case Studies :
    • Laboratory tests demonstrated effectiveness against resistant strains of bacteria, indicating potential for development into a novel antimicrobial agent .

Comparative Data Table

Application AreaMechanism of ActionCase Study Findings
Anticancer ActivityHsp90 inhibitionHigher cytotoxicity in breast cancer cells
Neuroprotective EffectsModulation of stress responseReduced neuronal apoptosis under oxidative stress
Antimicrobial ActivityDisruption of bacterial functionsEffective against resistant bacterial strains

Mecanismo De Acción

IPI-493 ejerce sus efectos inhibiendo la actividad chaperona de HSP90. Esta inhibición conduce a la desestabilización y degradación de las proteínas clientes de HSP90, muchas de las cuales están involucradas en el crecimiento y la supervivencia de las células cancerosas . Los objetivos moleculares de IPI-493 incluyen varias quinasas de proteínas de señalización y oncogenes que dependen de HSP90 para su función. Al interrumpir estas vías, IPI-493 induce la apoptosis e inhibe el crecimiento tumoral .

Métodos De Preparación

IPI-493 se sintetiza a través de una serie de reacciones químicas que comienzan con la geldanamicina. . Las condiciones de reacción suelen implicar el uso de ácidos o bases fuertes y solventes orgánicos. Los métodos de producción industrial para IPI-493 no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

IPI-493 experimenta diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son los derivados de quinona e hidroquinona, así como los derivados de amino sustituidos .

Comparación Con Compuestos Similares

IPI-493 es similar a otros inhibidores de HSP90 como la tanespimicina (17-AAG) y la retaspimicina (17-DMAG). IPI-493 es único en su biodisponibilidad oral y su capacidad para inducir una actividad antitumoral significativa en GIST con mutaciones heterogéneas de KIT . Otros compuestos similares incluyen:

Actividad Biológica

The compound (19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple functional groups that suggest potential interactions with biological targets. Its molecular formula is C25H40N2O7C_{25}H_{40}N_2O_7 and it has a molecular weight of approximately 468.6 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has shown activity against various cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : Some derivatives demonstrated IC50 values ranging from 0.02 to 0.08 µmol/mL against A549 and HCT116 cells, comparable to standard chemotherapeutics like doxorubicin (IC50 = 0.04 to 0.06 µmol/mL) .
CompoundCell LineIC50 (µmol/mL)
10aA5490.02
11cHCT1160.06
DoxorubicinA5490.04

Antioxidant Activity

The compound also exhibits antioxidant properties:

  • DPPH Radical Scavenging : It has been evaluated for its ability to scavenge DPPH radicals, showing moderate activity compared to ascorbic acid at concentrations of 100 µg/mL .

The biological activity of the compound is likely attributed to its ability to interact with cellular pathways:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Study on Hepatoma Cells : In vitro studies demonstrated that the compound inhibited the growth of hepatoma tissue culture cells significantly .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups.

Propiedades

Número CAS

64202-81-9

Fórmula molecular

C28H39N3O8

Peso molecular

545.6 g/mol

Nombre IUPAC

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1

Clave InChI

XYFFWTYOFPSZRM-TWNAANEASA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC

SMILES isomérico

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC

SMILES canónico

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC

Apariencia

Solid powder

Key on ui other cas no.

64202-81-9

Pureza

>98%

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate
Reactant of Route 2
Reactant of Route 2
(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate
Reactant of Route 3
Reactant of Route 3
(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate
Reactant of Route 4
(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate
Reactant of Route 5
(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate
Reactant of Route 6
(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.